molecular formula C7H8F2N2O2 B13983746 1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid

1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13983746
M. Wt: 190.15 g/mol
InChI Key: RESMGIDLAPDURO-UHFFFAOYSA-N
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Description

1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure significantly influences its reactivity and stability, making it a valuable compound in medicinal chemistry, materials science, and other areas of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid typically involves the introduction of fluorine atoms into the pyrazole ring. One common method is the reaction of a pyrazole derivative with a fluorinated alkyl halide under basic conditions. For example, the reaction of 1H-pyrazole-5-carboxylic acid with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols.

Scientific Research Applications

1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity and selectivity towards enzymes or receptors. For instance, the compound may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties. The presence of the difluoropropyl group enhances its potential for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

2-(2,2-difluoropropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C7H8F2N2O2/c1-7(8,9)4-11-5(6(12)13)2-3-10-11/h2-3H,4H2,1H3,(H,12,13)

InChI Key

RESMGIDLAPDURO-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=CC=N1)C(=O)O)(F)F

Origin of Product

United States

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